Cas no 2243-47-2 (3-Aminobiphenyl)

3-Aminobiphenyl is an aromatic amine compound with the molecular formula C₁₂H₁₁N, featuring a biphenyl core substituted with an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its biphenyl structure provides stability and reactivity, making it valuable for coupling reactions and functional group transformations. The amino group enhances its utility as a precursor for further derivatization. 3-Aminobiphenyl is typically handled under controlled conditions due to its potential toxicity. It is available in high purity grades to ensure consistency in research and industrial applications. Proper storage and handling are recommended to maintain its integrity.
3-Aminobiphenyl structure
3-Aminobiphenyl structure
商品名:3-Aminobiphenyl
CAS番号:2243-47-2
MF:C12H11N
メガワット:169.2224
MDL:MFCD00047846
CID:84206
PubChem ID:87563940

3-Aminobiphenyl 化学的及び物理的性質

名前と識別子

    • 3-Aminobiphenyl
    • 3-AMINOBIPHENY
    • 3-amino-1,1'-biphenyl
    • 3-Aminodiphenyl
    • 3-Biphenylamine
    • 3-Phenylaniline
    • biphenyl-3-amine
    • biphenyl-3-ylamine
    • M-AMINOBIPHENYL
    • m-Phenylaniline
    • (1,1'-biphenyl)-3-amine
    • [1,1'-Biphenyl]-3-amine
    • 3-amino biphenyl
    • P632PQP3U1
    • MUNOBADFTHUUFG-UHFFFAOYSA-N
    • 3-phenylphenylamine
    • (1,1'-BIPHENYL)AMINE
    • 3-phenyl aniline
    • 3-amino-biphenyl
    • aminobiphenyl(3-)
    • biphenyl-3-yl-amine
    • PubChem12471
    • 1,1'-biphenyl-3-amine
    • NS00123593
    • InChI=1/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
    • CHEMBL1642684
    • 4-12-00-03238 (Beilstein Handbook Reference)
    • AKOS002678495
    • 17?-Methyl Testosterone
    • B0987
    • SCHEMBL173011
    • CS-W008030
    • Q27286270
    • AM20030385
    • UNII-P632PQP3U1
    • EN300-72523
    • AS-17951
    • 3-Aminobiphenyl, 97%
    • CCRIS 2820
    • MUNOBADFTHUUFG-UHFFFAOYSA-
    • FT-0661611
    • Z732776406
    • J-014715
    • FT-0630114
    • QSPL 063
    • BRN 2206824
    • (1,1'-BIPHENYL-3-YL)AMINE
    • A4815
    • 2243-47-2
    • DTXSID2036825
    • SY032951
    • 41674-04-8
    • BDBM50334283
    • MFCD00047846
    • DB-006343
    • biphenyl, 3-amino-
    • MDL: MFCD00047846
    • インチ: 1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
    • InChIKey: MUNOBADFTHUUFG-UHFFFAOYSA-N
    • ほほえんだ: N([H])([H])C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 2206824

計算された属性

  • せいみつぶんしりょう: 169.08900
  • どういたいしつりょう: 169.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.0788 (rough estimate)
  • ゆうかいてん: 28-33 °C
  • ふってん: 254°C/135mmHg(lit.)
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.6125 (estimate)
  • PSA: 26.02000
  • LogP: 3.51700
  • 酸性度係数(pKa): 4.25(at 18℃)
  • ようかいせい: 水に微溶解し、エタノール、エーテル、アセトン、ベンゼンに溶解する。

3-Aminobiphenyl セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN2811
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38-51
  • セキュリティの説明: S26-S36/37/39
  • RTECS番号:DU8900000
  • 危険物標識: Xn N
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • 包装カテゴリ:III
  • リスク用語:R22; R36/37/38; R51
  • 包装グループ:III
  • ちょぞうじょうけん:Room temperature
  • 危険レベル:6.1
  • 包装等級:III

3-Aminobiphenyl 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

3-Aminobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0987-25G
3-Aminobiphenyl
2243-47-2 >99.0%(GC)(T)
25g
¥790.00 2024-04-17
Enamine
EN300-72523-2.5g
3-phenylaniline
2243-47-2 95%
2.5g
$38.0 2023-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009766-25g
3-Aminobiphenyl
2243-47-2 95%
25g
¥194 2023-09-09
Apollo Scientific
OR5148-5g
3-Aminobiphenyl
2243-47-2 98+%
5g
£17.00 2025-03-21
Alichem
A019114470-100g
3-Aminobiphenyl
2243-47-2 98%
100g
$330.00 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801601-25g
3-Aminobiphenyl
2243-47-2 95%
25g
¥430.00 2022-09-03
Fluorochem
102800-5g
3-Aminobiphenyl
2243-47-2 98%
5g
£45.00 2022-02-28
Enamine
EN300-72523-0.25g
3-phenylaniline
2243-47-2 95%
0.25g
$19.0 2023-04-20
Enamine
EN300-72523-1.0g
3-phenylaniline
2243-47-2 95%
1.0g
$29.0 2023-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-AD624-25g
3-Aminobiphenyl
2243-47-2 98%
25g
1008CNY 2021-05-10

3-Aminobiphenyl 合成方法

3-Aminobiphenyl サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2243-47-2)3-Aminobiphenyl
注文番号:CL11061
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally

3-Aminobiphenyl 関連文献

3-Aminobiphenylに関する追加情報

3-Aminobiphenyl (CAS No. 2243-47-2): An Overview of Its Properties, Applications, and Recent Research

3-Aminobiphenyl (CAS No. 2243-47-2) is a versatile aromatic compound with a wide range of applications in the fields of organic synthesis, material science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a single bond, with an amino group (-NH2) attached to the third carbon atom of one of the phenyl rings. The distinctive properties of 3-Aminobiphenyl make it a valuable building block in the synthesis of various functional materials and pharmaceutical intermediates.

The chemical formula of 3-Aminobiphenyl is C12H11N, and it has a molecular weight of 165.22 g/mol. This compound is a white to off-white crystalline solid at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The solubility characteristics of 3-Aminobiphenyl are crucial for its use in various chemical reactions and formulations.

In the context of organic synthesis, 3-Aminobiphenyl serves as an important intermediate for the preparation of more complex molecules. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations such as acylation, alkylation, and coupling reactions. These reactions are often facilitated by catalysts or reagents that enhance the reactivity of the amino group, allowing for the synthesis of a diverse array of derivatives.

3-Aminobiphenyl has also found applications in material science, particularly in the development of advanced materials with unique electronic and optical properties. For instance, it can be used as a precursor for the synthesis of conjugated polymers and small molecules that exhibit excellent charge transport properties. These materials are highly sought after for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the pharmaceutical industry, 3-Aminobiphenyl is an important starting material for the synthesis of various drugs and drug candidates. Its ability to form stable derivatives through chemical modifications makes it a valuable scaffold for drug discovery and development. Recent research has focused on the use of 3-Aminobiphenyl-based compounds in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

A notable example of a drug derived from 3-Aminobiphenyl is [Drug Name], which has shown promising results in preclinical studies for its anti-cancer properties. The compound's ability to selectively target cancer cells while minimizing toxicity to healthy cells makes it an attractive candidate for further clinical development. Additionally, [Drug Name] has demonstrated potential in combination therapy with other anti-cancer agents, enhancing overall treatment efficacy.

Beyond its direct applications in drug development, 3-Aminobiphenyl-based compounds have also been explored for their role in understanding biological processes at the molecular level. For instance, researchers have used these compounds to study protein-protein interactions and signal transduction pathways in cells. The insights gained from these studies can provide valuable information for developing new therapeutic strategies.

The environmental impact of 3-Aminobiphenyl and its derivatives is another area of active research. While these compounds are generally considered safe when used under controlled conditions, their potential effects on ecosystems must be carefully evaluated to ensure their sustainable use. Studies have shown that proper disposal methods and waste management practices can significantly reduce any adverse environmental impacts associated with these compounds.

In conclusion, 3-Aminobiphenyl (CAS No. 2243-47-2) is a multifaceted compound with a broad range of applications across various scientific disciplines. Its unique chemical properties make it an essential building block in organic synthesis, material science, and pharmaceutical research. Ongoing research continues to uncover new uses and potential benefits of this versatile compound, further solidifying its importance in modern scientific endeavors.

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